Cas no 2106631-79-0 (Bicyclo[3.2.1]octane-3-sulfonamide)
Bicyclo[3.2.1]octane-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.2.1]octane-3-sulfonamide
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- Inchi: 1S/C8H15NO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H2,9,10,11)
- InChI Key: GTIFPSPNZRVXOF-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC(S(N)(=O)=O)C2
Bicyclo[3.2.1]octane-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679909-1.0g |
(1R,5S)-bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679949-0.05g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 0.05g |
$1129.0 | 2025-03-12 | |
| Enamine | EN300-679949-0.1g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 0.1g |
$1183.0 | 2025-03-12 | |
| Enamine | EN300-679949-0.25g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 0.25g |
$1235.0 | 2025-03-12 | |
| Enamine | EN300-679949-0.5g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 0.5g |
$1289.0 | 2025-03-12 | |
| Enamine | EN300-679949-1.0g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 1.0g |
$1343.0 | 2025-03-12 | |
| Enamine | EN300-679949-2.5g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-12 | |
| Enamine | EN300-679949-5.0g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 5.0g |
$3894.0 | 2025-03-12 | |
| Enamine | EN300-679949-10.0g |
bicyclo[3.2.1]octane-3-sulfonamide |
2106631-79-0 | 95.0% | 10.0g |
$5774.0 | 2025-03-12 |
Bicyclo[3.2.1]octane-3-sulfonamide Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Bicyclo[3.2.1]octane-3-sulfonamide
Introduction to Bicyclo[3.2.1]octane-3-sulfonamide (CAS No. 2106631-79-0)
Bicyclo[3.2.1]octane-3-sulfonamide, identified by its unique Chemical Abstracts Service (CAS) number 2106631-79-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic sulfonamide derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular framework of Bicyclo[3.2.1]octane-3-sulfonamide consists of a bicyclic scaffold, specifically a fused tricyclic system, which includes three rings arranged in a non-planar configuration. This structural motif imparts unique steric and electronic properties to the molecule, influencing its interactions with biological targets. The presence of a sulfonamide functional group at the 3-position further enhances its pharmacological relevance, as sulfonamides are well-documented for their role in various therapeutic applications.
In recent years, the interest in heterocyclic compounds, particularly those with bicyclic structures, has surged due to their diverse biological activities and potential as lead compounds in drug development. Bicyclo[3.2.1]octane-3-sulfonamide is no exception, and its unique structural features have prompted researchers to explore its pharmacological profile in detail.
One of the most compelling aspects of Bicyclo[3.2.1]octane-3-sulfonamide is its potential as an intermediate in the synthesis of more complex pharmacophores. The rigid bicyclic core provides a stable platform for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has made it a valuable scaffold in the design of novel therapeutic agents.
Recent studies have highlighted the compound's interactions with various biological systems, particularly its potential role as an enzyme inhibitor or modulator of signaling pathways. For instance, researchers have investigated its effects on enzymes involved in metabolic pathways and its ability to modulate protein-protein interactions relevant to inflammatory responses. These findings suggest that Bicyclo[3.2.1]octane-3-sulfonamide may have therapeutic potential in conditions such as metabolic disorders or chronic inflammation.
The synthesis of Bicyclo[3.2.1]octane-3-sulfonamide presents both challenges and opportunities for organic chemists. The construction of the bicyclic scaffold requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have facilitated the preparation of complex heterocyclic compounds like this one.
In addition to its synthetic significance, Bicyclo[3.2.1]octane-3-sulfonamide has been studied for its physicochemical properties, including solubility, stability, and bioavailability. These parameters are crucial for determining the compound's suitability for further development into a drug candidate. Computational modeling and experimental techniques have been employed to predict and verify these properties, providing valuable insights into the molecule's behavior in biological systems.
The pharmacokinetic profile of Bicyclo[3.2.1]octane-3-sulfonamide is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to address these questions, providing preliminary data on the compound's pharmacokinetic behavior in animal models.
One notable finding from recent research is the compound's ability to cross cell membranes efficiently due to its lipophilic nature combined with the polar sulfonamide group. This property is particularly advantageous for drugs that need to reach intracellular targets or penetrate biological barriers effectively.
The sulfonamide moiety in Bicyclo[3.2.1]octane-3-sulfonamide also contributes to its interaction with biological targets through hydrogen bonding and electrostatic interactions. This functional group is known for its ability to bind to specific amino acid residues in proteins, making it a valuable tool for designing molecules that can modulate enzyme activity or receptor binding.
Another area of interest is the potential use of Bicyclo[3.2.1]octane-3-sulfonamide as a prodrug or precursor molecule that can be activated within the body to release active therapeutic agents. This approach can enhance drug delivery efficiency and reduce toxicity by minimizing systemic exposure to potentially harmful intermediates.
The chemical diversity exhibited by Bicyclo[3.2.1]octane-3-sulfonamide has also inspired researchers to explore related derivatives with modified scaffolds or functional groups. By systematically varying these parameters, scientists aim to identify analogs with improved pharmacological properties or novel mechanisms of action.
In conclusion,Bicyclo[3.2.]octane-3-sulfonamide (CAS No,21066*31*79*0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features,potential biological activities,and synthetic versatility,The ongoing studies into this compound highlight its significance as a building block for novel therapeutic agents,and it continues to be an area of active investigation across multiple disciplines within chemistry and medicine,
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